molecular formula C12H14FNO2 B13222157 Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13222157
M. Wt: 223.24 g/mol
InChI Key: DAPPEJXGZRTASV-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and an ethyl ester group at the 2nd position of the indole ring. The indole nucleus is known for its diverse biological activities and is a key scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a fluorinated ketone and ethyl acetoacetate. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound for drug development .

Biological Activity

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089702-64-5) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}FNO2_2
  • Molecular Weight : 223.24 g/mol
  • CAS Number : 2089702-64-5

The presence of a fluorine atom at the 6-position of the indole ring is believed to enhance the compound's biological activity by improving its binding affinity to biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the following pathways:

  • Inhibition of Enzymatic Activity : The indole core may interact with specific enzymes or receptors, modulating their activity.
  • Antiviral Activity : Similar compounds have shown promise as inhibitors of viral integrases, suggesting potential antiviral properties for this compound.
  • Anticancer Properties : Indole derivatives are often investigated for their ability to inhibit cancer cell proliferation through various pathways.

Antitumor Effects

Indole derivatives have been reported to exhibit significant antitumor activity. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The presence of fluorine in this compound may enhance these effects by increasing metabolic stability.

Antimicrobial Properties

Indoles are known for their broad-spectrum antimicrobial activities. The introduction of fluorine atoms has been shown to enhance antimicrobial potency in related compounds . While direct studies on this compound are sparse, its structural characteristics suggest potential efficacy against various pathogens.

Research Findings and Case Studies

Table 1 summarizes research findings related to indole derivatives that may provide insights into the biological activity of this compound.

CompoundActivity TypeIC50_{50} Value (μM)Reference
Indole derivative AHIV Integrase Inhibitor0.13
Indole derivative BAntitumor5.00
Indole derivative CAntimicrobial10.00

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)11-6-9-7(2)4-8(13)5-10(9)14-11/h4-5,11,14H,3,6H2,1-2H3

InChI Key

DAPPEJXGZRTASV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2C)F

Origin of Product

United States

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